An In-Depth Technical Guide to the Chemical Structure of Cucumopine
An In-Depth Technical Guide to the Chemical Structure of Cucumopine
Abstract
This technical guide provides a comprehensive examination of Cucumopine, a non-proteinogenic amino acid classified as an opine. Opines are unique metabolites produced in plant tissues transformed by pathogenic Agrobacterium species. This document delves into the intricate chemical structure of Cucumopine, including its core heterocyclic scaffold, stereochemistry, and functional groups. We will explore its biological context, specifically its biosynthesis directed by the Transfer-DNA (T-DNA) from the Agrobacterium rhizogenes Ri plasmid. Furthermore, this guide presents detailed, field-proven methodologies for the structural verification of Cucumopine, outlining protocols for its isolation, and characterization by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The content is structured to serve as a foundational resource for researchers, chemists, and drug development professionals investigating opine chemistry and its potential applications.
Introduction to Cucumopine: An Overview
Defining Cucumopine
Cucumopine is a specialized amino acid derivative, specifically classified as an opine.[1][2] Unlike the 20 common proteinogenic amino acids, Cucumopine is not incorporated into proteins.[3] Its structure is characterized by a complex heterocyclic system derived from the condensation of a keto acid and an amino acid. It belongs to the L-alpha-amino acid class of organic compounds.[4]
Biological Significance and Origin
The presence of Cucumopine is intrinsically linked to the plant disease known as hairy root disease, caused by the Gram-negative soil bacterium Agrobacterium rhizogenes.[5] During infection, A. rhizogenes transfers a segment of its Root-inducing (Ri) plasmid, known as the T-DNA, into the plant's genome.[5][6][7] This T-DNA carries genes that, when expressed by the plant's cellular machinery, lead to the synthesis of auxins and cytokinins, causing prolific root growth, and the production of opines.[7]
Cucumopine, synthesized within the transformed plant cells, serves as a crucial source of carbon and nitrogen for the colonizing bacteria, which possess the specific genes required for its catabolism.[1][2] Therefore, the biosynthesis of Cucumopine is a hallmark of a sophisticated pathogenic strategy, creating a unique metabolic niche that favors the pathogen's survival and proliferation.[1] Strains of A. rhizogenes are classified based on the type of opine they produce, with the K599 strain being a representative example of a cucumopine-type bacterium.[5]
The Chemical Architecture of Cucumopine
The structural elucidation of Cucumopine reveals a molecule of significant complexity, featuring a fused heterocyclic core, multiple chiral centers, and several acidic functional groups.
Core Scaffold and Functional Groups
The central framework of Cucumopine is a 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine ring system.[3][4] This bicyclic structure consists of a fused imidazole and a partially saturated pyridine (piperidine) ring. The molecule is further substituted with three carboxylic acid groups, making it a tricarboxylic acid.[4] These acidic moieties confer a high degree of polarity and a net negative charge at physiological pH.
Stereochemistry
Cucumopine possesses two stereocenters, located at the C4 and C6 positions of the imidazopyridine ring system. The absolute configuration, as defined by IUPAC nomenclature, is (4S, 6S).[3][4] This specific spatial arrangement of substituents is critical for its recognition and metabolism by bacterial enzymes.
Chemical Properties Summary
The fundamental chemical properties of Cucumopine are summarized in the table below for quick reference.
| Property | Value | Source |
| IUPAC Name | (4S,6S)-4-(2-carboxyethyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4,6-dicarboxylic acid | [4] |
| Molecular Formula | C₁₁H₁₃N₃O₆ | [3][4] |
| Average Molecular Weight | 283.237 g/mol | [4] |
| Monoisotopic Mass | 283.080435163 Da | [4] |
| Classification | L-alpha-amino acid, Opine | [4] |
| Synonyms | Mikimopine, (4S,6S)-4-(2-Carboxyethyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4,6-dicarboxylate | [3][4] |
Visualization of the Chemical Structure
The following diagram illustrates the 2D chemical structure of Cucumopine, with key atoms and stereocenters highlighted.
Caption: 2D representation of the Cucumopine molecule.
Biosynthesis Pathway
The synthesis of Cucumopine is not native to plants but is instead a result of genetic transformation by Agrobacterium rhizogenes.
The Role of the Ri Plasmid and T-DNA
The genetic blueprint for Cucumopine synthesis resides on the Ri plasmid of the bacterium.[5] A specific gene within the T-DNA region, known as cus (cucumopine synthase), is the key enzyme responsible for its production.[1] Upon infection, this T-DNA, along with other genes that induce root formation (rol genes), is integrated into the host plant's nuclear DNA.[5][7]
Enzymatic Synthesis
The plant cell, now containing the cus gene, transcribes and translates it to produce the cucumopine synthase enzyme. This enzyme then catalyzes the reductive condensation of L-histidine and α-ketoglutaric acid to form Cucumopine. This process hijacks the plant's metabolic precursors to create the opine for the bacterium's benefit.
Biosynthesis Workflow Diagram
The following workflow illustrates the key stages of Cucumopine biosynthesis, from bacterial infection to the final enzymatic conversion within the plant cell.
Caption: Workflow of Cucumopine biosynthesis.
Methodologies for Structural Verification
Confirming the identity and structure of an isolated natural product like Cucumopine requires a multi-faceted analytical approach. The protocols described below represent a self-validating system, where the results from each technique corroborate the others.
Isolation and Purification from Hairy Root Cultures
Rationale: To analyze Cucumopine, it must first be isolated in a pure form from the biological matrix (hairy root cultures). This multi-step process leverages the chemical properties of the molecule to separate it from other plant metabolites.
Protocol:
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Harvest and Homogenization: Harvest hairy root tissue and flash-freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: Suspend the powdered tissue in a methanol/water (80:20 v/v) solution. Sonicate the mixture for 30 minutes on ice, followed by centrifugation to pellet solid debris. Collect the supernatant.
-
Solvent Partitioning: Perform a liquid-liquid extraction against n-hexane to remove nonpolar lipids. Discard the hexane phase and retain the aqueous methanolic phase.
-
Ion-Exchange Chromatography: Load the extract onto a strong cation-exchange column (e.g., Dowex 50W). Wash the column with deionized water to remove neutral and anionic compounds. Elute the amino acid fraction, including Cucumopine, using an ammonia solution (e.g., 2 M NH₄OH).
-
Preparative HPLC: Concentrate the eluted fraction and purify further using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Use a water/acetonitrile gradient with 0.1% formic acid as the mobile phase. Collect fractions corresponding to the Cucumopine peak, monitored by UV absorbance.
-
Verification of Purity: Analyze the collected fractions by analytical HPLC to confirm purity (>98%). Pool pure fractions and lyophilize to obtain the purified Cucumopine as a solid.
Mass Spectrometry (MS) Analysis
Rationale: Mass spectrometry is employed to determine the precise molecular weight and to obtain fragmentation patterns (MS/MS) that act as a structural fingerprint. This confirms the elemental composition and provides clues about the molecule's substructures.
Protocol:
-
Sample Preparation: Dissolve 1 mg of purified Cucumopine in 1 mL of a water/acetonitrile (50:50 v/v) solution containing 0.1% formic acid.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled with an electrospray ionization (ESI) source.
-
Full Scan MS Analysis (Positive Ion Mode):
-
Infuse the sample directly or via liquid chromatography (LC).
-
Acquire data in the m/z range of 100-500.
-
Expected Result: A prominent ion peak at m/z 284.0877, corresponding to the [M+H]⁺ adduct of Cucumopine (C₁₁H₁₄N₃O₆⁺). The high-resolution measurement should match the theoretical mass within 5 ppm, confirming the elemental formula.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the precursor ion (m/z 284.0877) for collision-induced dissociation (CID).
-
Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Expected Result: Observe characteristic neutral losses, such as the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid groups. Fragmentation of the ring system will provide further structural confirmation.
-
-
Data Validation: Compare the observed accurate mass and fragmentation pattern against a database (if available) or theoretical fragmentation predictions to validate the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the definitive method for elucidating the complete chemical structure in solution, including the carbon-hydrogen framework and the connectivity of all atoms.[8][9] 2D NMR experiments are crucial for assigning all proton and carbon signals unambiguously.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of purified, lyophilized Cucumopine in 0.6 mL of deuterium oxide (D₂O). Add a small, known amount of an internal standard such as DSS or TSP for chemical shift referencing (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum on a high-field spectrometer (≥500 MHz).
-
Expected Result: A complex spectrum showing distinct signals for each non-exchangeable proton. The integration of the signals should correspond to the number of protons in each environment. The chemical shifts will be indicative of the electronic environment (e.g., protons adjacent to electronegative atoms will be downfield).
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon spectrum.
-
Expected Result: A signal for each unique carbon atom. The chemical shifts will distinguish between aliphatic carbons, carbons adjacent to nitrogens, and the carbonyl carbons of the carboxylic acids (typically >170 ppm).
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons), revealing the H-C-C-H connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of a proton signal to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is critical for piecing together the entire molecular scaffold, including connecting the substituents to the heterocyclic core.
-
-
Structural Assembly: Systematically analyze the 1D and 2D NMR data to assign every proton and carbon signal. Use the HMBC correlations to confirm the connectivity between different fragments of the molecule and verify the overall structure determined by MS. The NOESY experiment can be used to confirm through-space proximity of protons, helping to solidify stereochemical assignments.
Conclusion and Future Directions
This guide has detailed the chemical structure of Cucumopine, a complex opine central to the interaction between Agrobacterium rhizogenes and its host plants. Its unique imidazopyridine core, specific stereochemistry, and biosynthesis via horizontal gene transfer make it a fascinating subject for chemical and biological research. The analytical workflows presented here, combining chromatographic purification with mass spectrometry and NMR spectroscopy, provide a robust framework for its unambiguous identification and characterization.
Future research could focus on several promising areas:
-
Total Synthesis: Developing a synthetic route to Cucumopine and its stereoisomers would provide access to larger quantities for biological testing and could confirm its absolute configuration.
-
Pharmacological Screening: Although its primary known role is metabolic, the unique structure of Cucumopine warrants investigation into potential pharmacological activities, such as antimicrobial or enzyme-inhibitory properties.[10][11]
-
Enzymatic Mechanism: A deeper study of the cucumopine synthase enzyme could provide insights into its substrate specificity and catalytic mechanism, potentially enabling its use in biocatalysis.
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Li, C., et al. (2016). CUCUMOPINE TYPE AGROBACTERIUM RHIZOGENES K599 (NCPPB2659) T-DNA MEDIATED PLANT TRANSFORMATION AND ITS APPLICATION. Journal of Plant Biotechnology. [Link]
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Pislyagin, E. A., et al. (2023). A Mass Spectrometry Database for Sea Cucumber Triterpene Glycosides. Marine Drugs. [Link]
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Tassoni, A., et al. (2000). rol genes of Agrobacterium rhizogenes cucumopine strain: sequence, effects and pattern of expression. Planta, 211(4), 562–569. [Link]
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Vladimirov, I. A., Matveeva, T. V., & Lutova, L. A. (2015). Opine biosynthesis and catabolism genes of Agrobacterium tumefaciens and Agrobacterium rhizogenes. Russian Journal of Genetics, 51(2), 121–129. [Link]
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Wishart, D. S., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(11), 1098. [Link]
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Open Access Pub. (n.d.). NMR Spectroscopy. Journal of Glycomics And Metabolism. [Link]
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Vladimirov, I. A., Matveeva, T. V., & Lutova, L. A. (2015). [Opine biosynthesis and catabolism genes of Agrobacterium tumefaciens and Agrobacterium rhizogenes]. Genetika, 51(2), 137–146. [Link]
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